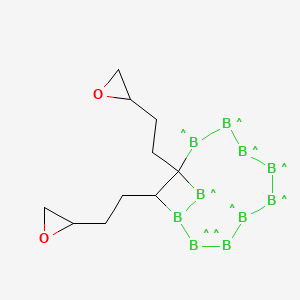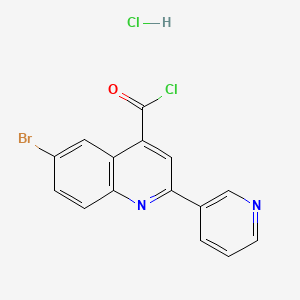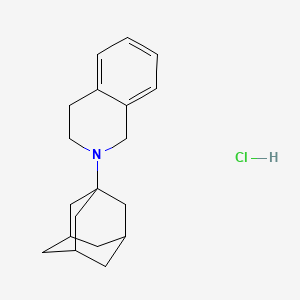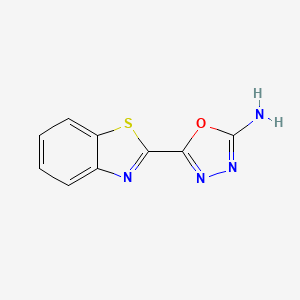
1,2-双(环氧丁基)卡宾
描述
Synthesis Analysis
The synthesis of bis(carboranes) and their derivatives, including 1,2-Bis(epoxybutyl)carborane, has been reviewed with particular emphasis on 1,1′-bis(ortho-carborane) . The reactivity of these compounds can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .Molecular Structure Analysis
The structure of 1,2-Bis(epoxybutyl)carborane has been determined by X-ray crystallographic analysis . The presence of one carborane as a substituent significantly modifies the reactivity of the other, and having two linked cages affords unique bonding possibilities .Chemical Reactions Analysis
The reactivity of bis(carboranes) and their derivatives can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .科学研究应用
1,2-双(环氧丁基)卡宾应用的综合分析
1,2-双(环氧丁基)卡宾是一种化学式为
C10H14B10O2 C_{10}H_{14}B_{10}O_{2} C10H14B10O2
的化合物,由于其独特的化学结构,在各种科学研究应用中具有潜力 。以下是其在不同领域的应用的详细分析:药物设计和递送: 卡宾由于其三维二十面体结构,已被确定为药物设计领域中有前景的物质。 1,2-双(环氧丁基)卡宾可以作为疏水性药效团,增强药物分子的亲脂性 。这可以通过生物膜改善药物递送,可能导致更有效的治疗。
癌症治疗: 卡宾中的硼含量使其适合用于硼中子俘获治疗 (BNCT),这是一种靶向癌症治疗。 1,2-双(环氧丁基)卡宾可用于设计硼载体,这些载体选择性地积累在恶性细胞中,以供中子束靶向 .
生物有机金属化学: 在生物有机金属化学中,1,2-双(环氧丁基)卡宾可用于创建金属卡宾配合物。 这些配合物由于其稳定性和独特的电子性质,在医学领域具有潜在的应用,例如在诊断成像中或作为治疗剂 .
受体配体开发: 该化合物的结构使其能够充当生物系统中苯基的模拟物。 该特性可用于开发新型卡宾基受体配体,这些配体可以与重要的生物受体相互作用,为治疗提供新的途径 .
材料科学: 由于其环氧基,1,2-双(环氧丁基)卡宾可用于合成先进材料。 将其掺入聚合物中可以提高热稳定性和阻燃性,使其在高性能材料研究中具有价值 .
化学传感: 卡宾的稳固性和缺电子性质使其成为化学传感器的极佳候选者。 1,2-双(环氧丁基)卡宾可以集成到传感器装置中,以高灵敏度检测各种物质,包括气体和离子 .
计算化学: 1,2-双(环氧丁基)卡宾的独特结构使其成为计算化学研究的有趣主题。 研究人员可以在计算机中探索其性质和相互作用,帮助设计新的化合物和材料 .
色谱和质谱: 1,2-双(环氧丁基)卡宾可用作色谱和质谱中测量装置的组成部分。 其特性可能有助于在分析过程中更有效地处理样品 .
作用机制
安全和危害
The safety data sheet (SDS) for 1,2-Bis(epoxybutyl)carborane provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .
未来方向
生化分析
Biochemical Properties
1,2-Bis(epoxybutyl)carborane plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .
Cellular Effects
The effects of 1,2-Bis(epoxybutyl)carborane on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to changes in gene expression patterns. Additionally, 1,2-Bis(epoxybutyl)carborane can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1,2-Bis(epoxybutyl)carborane exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, 1,2-Bis(epoxybutyl)carborane can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(epoxybutyl)carborane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(epoxybutyl)carborane remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 1,2-Bis(epoxybutyl)carborane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, 1,2-Bis(epoxybutyl)carborane can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
1,2-Bis(epoxybutyl)carborane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways highlights the potential of 1,2-Bis(epoxybutyl)carborane as a tool for studying and manipulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,2-Bis(epoxybutyl)carborane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 1,2-Bis(epoxybutyl)carborane is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 1,2-Bis(epoxybutyl)carborane is a key factor in its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell. Studies have shown that 1,2-Bis(epoxybutyl)carborane can localize to various subcellular regions, influencing its biochemical effects .
属性
InChI |
InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPPQHNJBCMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15B10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)


![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)
![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)



![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

